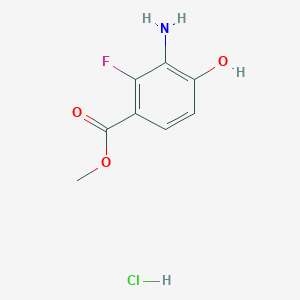

![molecular formula C25H28N6 B2518815 6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887454-28-6](/img/structure/B2518815.png)

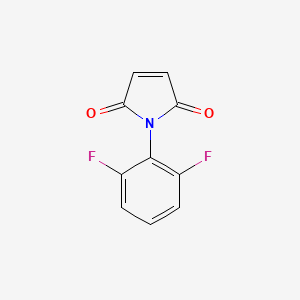

6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C25H28N6 and its molecular weight is 412.541. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Gestion de la maladie d'Alzheimer

Ce composé a montré un potentiel dans la gestion de la maladie d'Alzheimer . La stratégie du ligand dirigé vers plusieurs cibles (MTDL) présente un grand potentiel pour moduler différentes cibles impliquées dans la cascade neurodégénérative de la maladie d'Alzheimer . Ce composé fait partie d'une nouvelle série d'agents multifonctionnels à base de benzyl pipérazine/pipéridine, dotés d'un profil in vitro approprié pour identifier de nouveaux candidats médicaments présentant un potentiel modificateur de la maladie .

Prévention de l'agrégation en feuillets β et de la formation de fibrilles

L'investigation de ce composé par des expériences de CD a confirmé sa capacité à prévenir l'agrégation en feuillets β et la formation de fibrilles . Ceci est particulièrement important dans le contexte des maladies neurodégénératives comme la maladie d'Alzheimer, où le mauvais repliement et l'agrégation des protéines jouent un rôle clé .

Inhibition de la fibrillogenèse d'Aβ médiée par l'AChE

Ce composé a démontré la capacité d'inhiber la fibrillogenèse d'Aβ médiée par l'AChE via leur interaction avec le site anionique périphérique de l'AChE . Ceci est important car l'accumulation de fibrilles d'Aβ est une caractéristique de la maladie d'Alzheimer .

Liaison à Aβ et stabilisation du contenu en hélice α

Des études de docking moléculaire et de simulations ont indiqué que ces composés pourraient potentiellement se lier à Aβ en inhibant la conformation toxique d'Aβ 1–42 et en stabilisant le contenu en hélice α . Cela pourrait potentiellement ralentir la progression de la maladie d'Alzheimer .

Action neuroprotectrice sur les cellules SH-SY5Y

Les composés ont exercé une action neuroprotectrice sur les cellules SH-SY5Y contre la mort cellulaire et les dommages oxydatifs induits par Aβ et H2O2 en inhibant la production de ROS . Ceci suggère un rôle potentiel dans la protection des neurones contre le stress oxydatif, qui est une caractéristique commune de nombreuses maladies neurodégénératives .

Réversion des changements neurocomportementaux induits par la scopolamine

L'administration de ce composé a significativement inversé les changements neurocomportementaux, biochimiques, neurochimiques et histopathologiques induits par la scopolamine d'une manière comparable au médicament standard donépézil . Ceci suggère un rôle potentiel dans l'amélioration de la fonction cognitive dans des conditions comme la maladie d'Alzheimer .

Propriétés

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6/c1-18-7-6-10-21(15-18)27-23-22-17-26-30(2)24(22)29-25(28-23)31-13-11-20(12-14-31)16-19-8-4-3-5-9-19/h3-10,15,17,20H,11-14,16H2,1-2H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXKHRBEKKGEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethylbenzoyl)-9-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2518733.png)

![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)

![4-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2518743.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518746.png)

![4-Methylbenzyl 4-[(3-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2518749.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2518752.png)

![rac-1-(prop-2-enoyl)-N-[(2R,3S)-2-(pyridin-3-yl)oxolan-3-yl]piperidine-4-carboxamide](/img/structure/B2518754.png)